N,N-Diethyl-1,3-diphenyl-2-propylamine
Description
Structure
3D Structure
Properties
CAS No. |
102320-61-6 |
|---|---|
Molecular Formula |
C19H25N |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N,N-diethyl-1,3-diphenylpropan-2-amine |
InChI |
InChI=1S/C19H25N/c1-3-20(4-2)19(15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |
InChI Key |
VVYDTGIWWUWIPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N,n Diethyl 1,3 Diphenyl 2 Propylamine
Established Synthetic Routes to N,N-Diethyl-1,3-diphenyl-2-propylamine
The synthesis of this compound is most effectively achieved through the reductive amination of a suitable ketone precursor. This method is a cornerstone of amine synthesis due to its efficiency and versatility. wikipedia.orgfrontiersin.org The logical starting ketone for this target molecule is 1,3-diphenylacetone (B89425) (also known as dibenzyl ketone), which is reacted with diethylamine (B46881) in the presence of a reducing agent.
Catalytic Reaction Approaches for this compound Synthesis
Modern synthetic chemistry offers a variety of sophisticated catalytic systems applicable to the synthesis of tertiary amines like this compound. These methods often provide high yields under mild conditions and exhibit broad functional group tolerance. frontiersin.org
One major strategy is direct reductive amination, where the ketone, amine, and a reducing agent are combined in a single step. wikipedia.org This process can be catalyzed by a range of substances:
Brønsted Acids: Simple and powerful catalysts like triflic acid (TfOH) can effectively promote the direct reductive amination of carbonyl compounds, forming tertiary amines. rsc.orgchemrxiv.org
Transition Metal Catalysts: Iridium, Ruthenium, and Nickel complexes are widely used. wikipedia.orgrsc.orgorganic-chemistry.org For instance, half-sandwich Ir(III) complexes have been successfully applied in the reductive amination of various ketones. rsc.org Ruthenium-based catalysts, such as [RuCl2(p-cymene)]2, are highly efficient, particularly when paired with a silane (B1218182) reducing agent. organic-chemistry.org Nickel catalysts are also common due to their good activity and abundance. wikipedia.org
"Borrowing Hydrogen" or "Hydrogen Auto-Transfer": This atom-economical approach uses an alcohol as the alkylating agent. A catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone in-situ. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct is water, making it a green chemistry alternative.
The table below summarizes various catalytic systems used for reductive amination, which are applicable for synthesizing the target compound.
| Catalyst System | Reducing Agent | Amine Source | Key Features |
| Triflic Acid (TfOH) | Varies (e.g., Hantzsch ester) | Secondary Amines | Simple, metal-free Brønsted acid catalysis. rsc.org |
| Cp*Ir(III) Complexes | Ammonium (B1175870) Formate | Ammonium Salt | Effective for producing primary amines from ketones. rsc.org |
| [RuCl2(p-cymene)]2 | Phenylsilane (B129415) (Ph2SiH2) | Anilines, Secondary Amines | Highly chemoselective and tolerates many functional groups. organic-chemistry.org |
| Dibutyltin (B87310) Dichloride | Phenylsilane | Dialkylamines, Anilines | Mild conditions, effective for secondary and tertiary amines. organic-chemistry.orgorganic-chemistry.org |
| Palladium on Carbon (Pd/C) | Triethylsilane | Primary & Secondary Amines | Occurs efficiently in nanomicelles in water. organic-chemistry.org |
Amination and Alkylation Techniques in this compound Synthesis
The core transformation for synthesizing this compound is the direct reductive amination of 1,3-diphenylacetone with diethylamine. wikipedia.org This reaction proceeds via a two-step sequence within a single pot:
Iminium Ion Formation: The nucleophilic diethylamine attacks the carbonyl carbon of 1,3-diphenylacetone. This is followed by the elimination of a water molecule to form a reactive iminium ion intermediate. This step is often the rate-limiting one, especially with sterically hindered ketones. nih.gov
Reduction: The iminium ion is then reduced to the final tertiary amine. This step is irreversible and drives the reaction to completion.
A variety of reducing agents can be employed for this transformation, each with specific advantages:
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a very mild and selective reducing agent, often the reagent of choice for reductive aminations. organic-chemistry.org It is particularly useful as it does not readily reduce the starting ketone, tolerates a wide array of functional groups, and can be used in common solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN): Another selective reductant that is effective under mildly acidic conditions which favor iminium ion formation. wikipedia.org
Silanes: Reagents like phenylsilane or trichlorosilane, often activated by a catalyst or a Lewis base, are effective for reducing the iminium intermediate. organic-chemistry.orgnih.gov Phenylsilane, when used with a dibutyltin dichloride catalyst, is effective for reactions involving dialkylamines. organic-chemistry.org
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a classic and highly atom-economical method. wikipedia.orgfrontiersin.org
Optimization of Reaction Conditions for this compound Production
Optimizing the synthesis of this compound requires careful consideration of several interconnected parameters to maximize yield and purity.
Solvent: The choice of solvent is critical. 1,2-dichloroethane (DCE) is highly effective for reactions using sodium triacetoxyborohydride. organic-chemistry.org Other solvents like methanol, tetrahydrofuran (THF), and even water (using micellar catalysis) have been successfully employed depending on the specific catalytic system. organic-chemistry.orgresearchgate.net
Temperature: Reaction temperatures can range from room temperature to elevated temperatures. While many modern protocols with highly active catalysts operate efficiently at room temperature nih.gov, some systems, like those using Brønsted acid catalysis, may require heating (e.g., 60-150 °C) to achieve satisfactory results. chemrxiv.org
Catalyst Loading: For catalytic variants, the amount of catalyst is a key parameter. Increasing catalyst loading can improve conversion and yield, but at a higher cost. researchgate.net Optimization typically involves finding the lowest effective catalyst loading (e.g., 0.1-5 mol%). rsc.orgresearchgate.net
pH: For reactions involving borohydride (B1222165) reagents, maintaining a slightly acidic pH (around 5-6) is often beneficial as it accelerates the dehydration step to form the iminium ion without significantly degrading the reducing agent. Acetic acid is sometimes added as a catalyst, particularly for less reactive ketones. organic-chemistry.org
Stoichiometry: The ratio of reactants can be adjusted to favor product formation. An excess of the amine or the reducing agent may be used to drive the reaction to completion. nih.gov
Derivatization Strategies and Analogue Synthesis of this compound
Derivatization of the core this compound structure allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties.
Rational Design and Synthesis of this compound Analogues
The rational design of analogues focuses on systematically modifying three key regions of the molecule: the N-alkyl groups, the central propyl chain, and the two phenyl rings.
Modification of the Amino Group: The diethylamino moiety can be readily exchanged. By using different secondary amines in the reductive amination of 1,3-diphenylacetone, a wide range of analogues can be synthesized. Examples include replacing diethylamine with dimethylamine, di-n-propylamine, or cyclic amines like piperidine (B6355638) and morpholine (B109124). nih.gov
Modification of the Phenyl Rings: Introducing substituents onto one or both phenyl rings is a common strategy. This can be achieved by starting with a substituted version of 1,3-diphenylacetone. For example, using 1-(4-methoxyphenyl)-3-phenylacetone would lead to an analogue with a methoxy (B1213986) group on one of the phenyl rings.
Modification of the Propyl Backbone: While more synthetically challenging, the central propyl chain can be altered. For instance, analogues based on a 3,3-diphenylpropylamine (B135516) scaffold have been synthesized by reacting 3,3-diphenylpropylamine with various reagents to modify the terminal amino group. mdpi.comscispace.com
Substituent Effects on this compound Derivative Formation
The electronic nature and steric bulk of substituents can significantly influence the synthesis of derivatives.
Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) or electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl rings of the 1,3-diphenylacetone precursor alters the electrophilicity of the carbonyl carbon. Electron-withdrawing groups increase the carbonyl's reactivity towards nucleophilic attack by the amine, potentially accelerating the initial step of the reductive amination. Conversely, electron-donating groups may slow this step down.
Steric Effects: Steric hindrance plays a crucial role. The synthesis of tertiary amines from ketones is generally more challenging than from aldehydes due to increased steric bulk around the carbonyl group, which can disfavor the formation of the required iminium ion intermediate. nih.gov Similarly, using bulkier secondary amines (e.g., diisopropylamine (B44863) instead of diethylamine) would further increase steric congestion, likely requiring more forcing reaction conditions or more active catalysts to achieve high yields.
Multi-step Reaction Sequences for this compound Related Structures
The synthesis commences with a Friedel-Crafts alkylation reaction between cinnamonitrile (B126248) and benzene, catalyzed by aluminum trichloride, to form 3,3-diphenylpropionitrile. This step efficiently constructs the 1,1-diphenylpropane (B75321) backbone. The nitrile group is then reduced to a primary amine, yielding 3,3-diphenylpropylamine, through catalytic hydrogenation. The final N-alkylation to introduce the methyl group is achieved through a sequence involving the formation of a Schiff base with an aldehyde (e.g., p-tolualdehyde), followed by methylation to form a quaternary ammonium salt, and subsequent hydrolysis to yield the target N-methyl-3,3-diphenylpropylamine. google.com
Table 1: Multi-step Synthesis of N-methyl-3,3-diphenylpropylamine
| Step | Reactants | Reaction Type | Product | Yield |
|---|---|---|---|---|
| 1 | Cinnamonitrile, Benzene | Friedel-Crafts Alkylation | 3,3-Diphenylpropionitrile | High |
| 2 | 3,3-Diphenylpropionitrile, H₂/Catalyst | Catalytic Hydrogenation | 3,3-Diphenylpropylamine | High |
| 3 | 3,3-Diphenylpropylamine, p-Tolualdehyde | Schiff Base Formation | N-(4-methylbenzylidene)-3,3-diphenylpropan-1-amine | - |
| 4 | Schiff Base, Dimethyl Sulfate | Methylation | Quaternary Ammonium Salt | - |
| 5 | Quaternary Ammonium Salt | Hydrolysis | N-methyl-3,3-diphenylpropylamine | 92.1% |
Data compiled from a patented synthetic method. google.com
Advanced Synthetic Techniques Applicable to this compound
Modern synthetic chemistry offers advanced techniques that could be applied to the synthesis of this compound, potentially offering greater efficiency, modularity, and scalability. One such promising approach is the use of automated, continuous flow synthesis combined with photoredox catalysis. nih.gov
This methodology has been successfully employed for the synthesis of complex N-heterocycles from primary alkylamine feedstocks. nih.gov A key step in this approach is the photoredox-catalyzed hydroaminoalkylation (HAA) of vinyl groups. nih.gov For the synthesis of this compound, one could envision a convergent synthesis starting with 1,3-diphenyl-2-propanone. This ketone could be converted to a vinyl precursor, such as 1,3-diphenyl-2-propene.
The subsequent application of a photoredox-catalyzed HAA reaction would involve reacting the 1,3-diphenyl-2-propene with diethylamine. This reaction, mediated by a suitable photocatalyst and light, could directly form the C-N bond at the 2-position, leading to the desired this compound product.
Potential Advanced Synthetic Route:
Precursor Synthesis: Conversion of 1,3-diphenyl-2-propanone to a suitable vinyl derivative.
Hydroaminoalkylation: Photoredox-catalyzed reaction of the vinyl precursor with diethylamine.
This advanced technique offers several advantages over traditional methods:
Modularity: Allows for the easy variation of the amine component to generate a library of related compounds. nih.gov
Efficiency: Continuous flow systems can offer high throughput and precise control over reaction conditions, leading to improved yields and purity. nih.gov
Safety: Flow chemistry often handles hazardous intermediates in small, controlled volumes, enhancing operational safety. nih.gov
The development of such methods showcases the evolution of synthetic strategy towards more sophisticated and efficient processes for creating complex molecular architectures. adelaide.edu.au
Structural Elucidation and Conformational Analysis of N,n Diethyl 1,3 Diphenyl 2 Propylamine
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental in determining the molecular structure of N,N-Diethyl-1,3-diphenyl-2-propylamine, providing insights into its connectivity, functional groups, and dynamic conformational behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to map the connectivity of protons and carbons within the molecule. mdpi.com
In the ¹H NMR spectrum, the diethylamino group is expected to show a characteristic triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–CH₂–), arising from coupling with each other. The protons of the two benzyl (B1604629) groups (–CH₂–Ph) and the single proton on the central carbon (–CH(N)–) would produce complex multiplets. The aromatic protons on the two phenyl rings would appear in the downfield region of the spectrum.
Conformational analysis of the flexible propyl chain is also achievable through NMR. The molecule can exist as various rotational isomers (rotamers). The study of analogous flexible molecules, such as 2,4-disubstituted pentanes, demonstrates that the temperature dependence of vicinal spin-spin coupling constants (³JHH) can be used to determine the relative energies and populations of the different conformers in solution. capes.gov.br
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: This table presents expected values based on spectroscopic principles. Actual experimental values may vary based on solvent and conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-CH₂-C H₃ | Triplet | ~12-15 |
| N-C H₂-CH₃ | Quartet | ~45-50 |
| Ph-C H₂ | Multiplet | ~35-40 |
| C H-N | Multiplet | ~60-65 |
| Phenyl C -H | Multiplet | ~125-130 |
| Phenyl Quaternary C | - | ~138-142 |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis of this compound
Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound and to study its fragmentation pathways under ionization. The compound has a molecular formula of C₁₉H₂₅N. nih.gov High-resolution mass spectrometry (HRMS) can verify its exact mass, which is calculated to be 267.1987 Da. nih.gov
In electron ionization (EI) mass spectrometry, the molecule will form a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) of 267. The fragmentation pattern is dominated by cleavages that lead to the formation of stable ions. The most characteristic fragmentation for amines is the α-cleavage (cleavage of a bond adjacent to the C-N bond). For this molecule, the cleavage of the bond between C1-C2 or C2-C3 of the propyl backbone results in the loss of a benzyl radical (•CH₂Ph, mass 91). This process forms a highly stable iminium ion, which is often the most abundant fragment (the base peak) in the spectrum.
Other significant fragments include the tropylium (B1234903) ion (m/z 91), which is a common rearrangement product from the benzyl groups, and fragments resulting from the loss of ethyl groups from the nitrogen atom. In soft ionization techniques like electrospray ionization (ESI), protonated molecules [M+H]⁺ (m/z 268.2) and adducts with sodium [M+Na]⁺ (m/z 290.2) are commonly observed. uni.lu
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Description |
| 267 | [C₁₉H₂₅N]⁺• | Molecular Ion |
| 176 | [C₁₂H₁₈N]⁺ | Base Peak: Loss of benzyl radical (α-cleavage) |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |
| 72 | [C₄H₁₀N]⁺ | Diethylaminomethyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.
The spectrum is characterized by strong C-H stretching vibrations from the aliphatic ethyl and propyl groups in the 2850-2960 cm⁻¹ region. libretexts.org Weaker C-H stretching absorptions from the two aromatic phenyl rings are expected around 3030-3100 cm⁻¹. libretexts.org The presence of the aromatic rings is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the tertiary amine typically appears in the fingerprint region, between 1000 and 1250 cm⁻¹. A crucial diagnostic feature is the absence of a sharp N-H stretching band, which would typically appear around 3300-3500 cm⁻¹, confirming the tertiary nature of the amine functional group. libretexts.org
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3030 - 3100 | C-H Stretch | Aromatic (Phenyl) |
| 2850 - 2960 | C-H Stretch | Aliphatic (Ethyl, Propyl) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1000 - 1250 | C-N Stretch | Tertiary Amine |
Solid-State Structural Analysis
While spectroscopic methods reveal the structure in solution, solid-state analysis provides precise information about the molecular conformation and intermolecular arrangement in the crystalline state.
X-ray Crystallography of this compound and its Derivatives
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, which together define the exact conformation of the molecule as it exists within the crystal lattice.
Although a specific crystal structure for this compound is not publicly available, analysis of related diphenyl derivatives, such as 1,3-Diethyl-1,3-diphenylurea, provides insight into the type of information that would be obtained. nih.gov For the target compound, a crystallographic study would reveal the specific rotational conformation of the propyl backbone and the spatial orientation of the two phenyl rings relative to each other. The geometry around the nitrogen atom would also be precisely determined, indicating whether it adopts a pyramidal or a more planar configuration. nih.gov
Table 4: Parameters Determined by Single-Crystal X-ray Crystallography
| Parameter | Description |
| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). |
| Space Group | The symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Bond Lengths | The precise distance between bonded atoms (e.g., C-C, C-N, C-H). |
| Bond Angles | The angle between three connected atoms (e.g., C-N-C, C-C-C). |
| Torsion Angles | The dihedral angle describing the rotation around a bond, defining the molecular conformation. |
Polymorphism and Crystal Engineering in Diphenylpropylamine Structures
Polymorphism is the phenomenon where a single chemical compound can crystallize into multiple distinct crystal structures. These different polymorphs can exhibit variations in physical properties. The specific packing of molecules in a crystal is governed by a delicate balance of intermolecular forces.
Analysis of Intermolecular Interactions in Crystalline this compound Structures
The detailed crystallographic structure of this compound is not extensively documented in publicly available literature. However, by examining related diphenyl and diethyl-substituted compounds, we can infer the likely nature of the intermolecular forces that govern its crystal packing.
In analogous molecules, such as symmetrical derivatives of urea (B33335) like 1,3-Diethyl-1,3-diphenylurea, the crystal structure is often characterized by the formation of centrosymmetric dimers. sigmaaldrich.comnih.gov These dimers are typically stabilized by weak C-H···O contacts, where a hydrogen atom from a phenyl group interacts with an oxygen atom on an adjacent molecule. nih.gov While this compound lacks a carbonyl oxygen, the principle of hydrogen bonding to an electronegative atom remains relevant. The tertiary amine nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor.
Therefore, it is plausible that the crystalline structure of this compound would be stabilized by a network of weak intermolecular interactions. These would likely include:
Van der Waals forces: Arising from the temporary fluctuations in electron density across the large nonpolar surface area of the molecule, particularly the two phenyl rings and the ethyl groups.
C-H···π interactions: Where hydrogen atoms from the ethyl or propyl groups of one molecule interact with the electron-rich π-systems of the phenyl rings on a neighboring molecule.
C-H···N interactions: It is conceivable that weak hydrogen bonds could form between activated C-H bonds (for instance, on the carbon adjacent to the nitrogen) and the nitrogen atom of a nearby molecule.
The packing of the molecules in the crystal lattice would aim to maximize these stabilizing interactions, leading to a dense, ordered arrangement. The specific geometry and symmetry of the unit cell would be a direct consequence of the optimization of these collective forces. For instance, in the crystal structure of 1,3-Diethyl-1,3-diphenylurea, the closest distance between the centroids of two adjacent phenyl rings is reported to be 3.8938 (11) Å, indicating significant ring-stacking interactions. sigmaaldrich.com
| Interaction Type | Potential Participating Groups | Significance in Crystal Packing |
| Van der Waals Forces | Phenyl rings, ethyl groups, propyl backbone | Major contributor to overall cohesion |
| C-H···π Interactions | Ethyl/propyl C-H bonds and Phenyl rings | Directional interactions influencing molecular orientation |
| C-H···N Interactions | Activated C-H bonds and Tertiary Nitrogen | Weak, directional hydrogen bonding contributing to stability |
Conformational Dynamics and Isomerism of this compound
Investigation of Geometric Isomerism in this compound
Geometric isomerism, also known as cis-trans isomerism, is not possible for this compound in the classical sense, as the core structure lacks a double bond or a rigid ring system that would restrict rotation and create distinct, non-interconvertible spatial arrangements of substituents.
However, if one considers the broader definition involving hindered rotation around single bonds, different spatial arrangements can be discussed. For some related compounds, such as N,N'-dialkyl-1,3-propanedialdiminium salts which feature a delocalized system, distinct (E,E), (E,Z), and (Z,Z) isomers can be identified in solution. illinois.edu For this compound, which has a saturated propyl backbone, the concept applies more to the relative orientation of the large phenyl and diethylamino groups. The rotation around the C-C bonds of the propyl chain can lead to conformers where the phenyl groups are either on the same side (syn or gauche) or opposite sides (anti) of the main chain. These are technically conformational isomers (rotamers) rather than geometric isomers, as they can interconvert through bond rotation.
Conformational Preferences and Rotational Isomerism of this compound
The presence of multiple single bonds in this compound gives rise to rotational isomerism, where different conformations (rotamers) are generated by rotation around these bonds. The most significant rotations would be around the C-C bonds of the propyl backbone and the C-N bonds of the diethylamino group.
The molecule will preferentially adopt conformations that minimize steric hindrance and torsional strain. Key considerations include:
Rotation of Phenyl Groups: The two bulky phenyl groups will tend to orient themselves to avoid clashing with each other and with the diethylamino group.
Orientation of the Diethylamino Group: The two ethyl groups on the nitrogen atom are themselves flexible. The nitrogen atom's geometry is likely intermediate between trigonal and tetrahedral. researchgate.net The orientation of the ethyl groups will be a balance between minimizing steric repulsion and maximizing stabilizing electronic interactions.
Propyl Chain Conformation: The central propyl chain can adopt various staggered conformations (e.g., anti, gauche) to position the bulky substituents as far apart as possible.
| Bond | Rotating Groups | Factors Influencing Preference | Expected Barrier |
| C(propyl)-C(propyl) | Benzyl and Diethylaminobenzyl moieties | Steric hindrance between phenyl and diethylamino groups | Moderate |
| C(propyl)-N | Propyl chain and Ethyl groups | Steric clash between ethyl groups and the main chain | Low to Moderate |
| C(aromatic)-C(propyl) | Phenyl ring and Propyl chain | Steric interactions with other substituents | Low |
Influence of Environmental Factors on this compound Conformations
The conformational equilibrium of this compound is sensitive to its environment, particularly the solvent and temperature.
Solvent Effects: The polarity of the solvent can influence which conformations are more stable.
In nonpolar solvents , intramolecular interactions (like potential C-H···π attractions) might play a more significant role in stabilizing a more compact, folded conformation.
In polar solvents , the molecule may adopt a more extended conformation to maximize its interaction with the solvent molecules. The solvent can stabilize conformations with a larger dipole moment. Computational studies on related molecules have shown that solvation effects can enhance the preference for specific isomers. illinois.edu
Temperature Effects: Temperature has a direct impact on the dynamic behavior of the molecule.
At lower temperatures , the molecule will predominantly exist in its lowest energy conformation(s). The rate of interconversion between different rotamers will be slow, and it might be possible to observe distinct conformers using techniques like NMR spectroscopy. nih.gov
As the temperature increases , the molecule gains sufficient thermal energy to overcome the rotational barriers more easily. This leads to a more rapid interconversion between conformers. At a sufficiently high temperature, the molecule will behave as if it has a single, time-averaged conformation. Studies on other molecules have demonstrated that temperature can induce reversible conformational changes, altering the orientation and interactions of specific functional groups. nih.gov
Computational Chemistry and Molecular Modeling of N,n Diethyl 1,3 Diphenyl 2 Propylamine
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations are fundamental in understanding molecular geometry, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as energies, electron densities, and geometries.
A comprehensive search of scientific literature found no specific studies applying Density Functional Theory to N,N-Diethyl-1,3-diphenyl-2-propylamine. Therefore, no research findings on its optimized geometry, electronic properties, or reactivity based on DFT calculations can be reported at this time.
Table 1: Hypothetical DFT Calculation Parameters for this compound (Note: No data is available in the literature. This table is for illustrative purposes only.)
| Parameter | Value |
| Functional | Data not available |
| Basis Set | Data not available |
| Calculated Dipole Moment | Data not available |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used for the highly accurate determination of electronic structure.
There are no published research articles detailing the use of ab initio methods for the electronic structure determination of this compound. Consequently, specific data on its wave function, electron correlation effects, or precise energetic properties from these methods are not available.
Table 2: Hypothetical Ab Initio Calculation Results for this compound (Note: No data is available in the literature. This table is for illustrative purposes only.)
| Method | Calculated Property | Result |
| Hartree-Fock (HF) | Ground State Energy | Data not available |
| MP2 | Correlation Energy | Data not available |
Molecular Dynamics Simulations for Conformational Studies of this compound
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. MD simulations allow the study of conformational changes and the thermodynamic properties of a system over time.
A thorough review of existing scientific literature yielded no studies that have performed molecular dynamics simulations to investigate the conformational landscape of this compound. Information regarding its structural flexibility, solvent effects on its conformation, and dominant conformers remains undetermined by this method.
Table 3: Potential Conformational Dihedral Angles for this compound from MD Simulation (Note: No data is available in the literature. This table is for illustrative purposes only.)
| Dihedral Angle | Dominant Angle(s) (°) |
| C(benzyl)-C(alpha)-C(beta)-N | Data not available |
| C(alpha)-C(beta)-N-C(ethyl) | Data not available |
Molecular Docking and Ligand-Target Interactions of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.
Predicting the binding modes and affinities of a compound is crucial in drug discovery and design. This involves docking the ligand into the active site of a receptor to determine the most stable binding pose and estimate the binding energy.
No molecular docking studies have been published that specifically investigate the binding modes and affinities of this compound with any biological targets. Therefore, there are no research findings on its potential interactions, binding free energies, or inhibition constants.
Table 4: Hypothetical Molecular Docking Results for this compound (Note: No data is available in the literature. This table is for illustrative purposes only.)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Data not available | Data not available | Data not available |
Homology modeling is a computational method used to generate a three-dimensional model of a protein from its amino acid sequence, based on an experimentally determined structure of a homologous protein. This is particularly useful when the crystal structure of the target receptor is not available.
While homology modeling is a common practice for various receptors and transporters, no studies have been found that specifically build a homology model of a receptor for the purpose of docking with this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is predicated on the principle that the activity of a molecule is a function of its structural properties.
The development of predictive QSAR models for the activity of this compound and its analogues would involve a systematic process. Initially, a dataset of structurally similar compounds with experimentally determined biological activities would be compiled. For each compound, a set of molecular descriptors, which are numerical representations of its physicochemical properties, would be calculated.
These descriptors can be categorized into several classes:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.
Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.
Hydrophobic descriptors: These measure the molecule's affinity for nonpolar environments.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the observed biological activity. The predictive power of such a model is then rigorously evaluated using both internal and external validation techniques to ensure its robustness and ability to accurately predict the activity of new, untested compounds. For instance, a study on 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas utilized a combination of Genetic Algorithms and Multiple Linear Regression (GA-MLR) to select pertinent descriptors for explaining their biological activity. researchgate.net
A hypothetical predictive model for this compound analogues might take the form of an equation where the biological activity is a function of key molecular descriptors. The goal of such a model is to guide the synthesis of new analogues with potentially enhanced or more specific activities.
A crucial aspect of QSAR modeling is the analysis of the molecular descriptors that are found to be most influential in the predictive model. This analysis provides insights into the specific structural features that are either beneficial or detrimental to the desired biological activity.
For this compound, key descriptors would likely include those related to its lipophilicity (e.g., LogP), molecular shape, and the electronic properties of the phenyl rings and the amine group. In a QSAR study of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas, it was found that the activity was strongly dependent on parameters such as the highest occupied molecular orbital (HOMO) energy, molecular weight, molecular volume, molar refractivity, and LogP. researchgate.net
The following interactive table showcases some of the computed molecular descriptors for this compound obtained from the PubChem database. nih.gov These descriptors would be fundamental in any QSAR study involving this compound.
| Descriptor Name | Value |
| Molecular Weight | 267.4 g/mol |
| XLogP3 | 4.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 6 |
| Exact Mass | 267.198700 g/mol |
| Monoisotopic Mass | 267.198700 g/mol |
| Topological Polar Surface Area | 3.2 Ų |
| Heavy Atom Count | 20 |
| Formal Charge | 0 |
| Complexity | 249 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 1 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Data sourced from PubChem CID 23561305. nih.gov
Analysis of these descriptors in the context of a QSAR model for a series of analogues could reveal, for example, that an optimal range of lipophilicity exists for activity, or that specific substitutions on the phenyl rings could enhance potency by favorably altering electronic or steric properties. The insights gained from such an analysis are invaluable for the rational design of new molecules with improved therapeutic profiles.
Structure Activity Relationship Sar Studies of N,n Diethyl 1,3 Diphenyl 2 Propylamine and Analogues
Impact of Substituents on Biological and Binding Activity of N,N-Diethyl-1,3-diphenyl-2-propylamine
The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on the core structure. Modifications to the amine moiety, the central propyl chain, and the two phenyl rings can lead to substantial changes in potency and selectivity for biological targets such as voltage-sensitive calcium channels (VSCCs).
The N,N-dialkylamino group is a crucial component for the activity of many diphenylpropylamine derivatives. The size and nature of the alkyl or aryl substituents on the nitrogen atom can modulate the compound's interaction with its biological target.
Studies on related N,N-dialkyl-dipeptidylamines have shown that these compounds can act as potent N-type VSCC blockers. nih.gov The nature of the dialkyl substitution on the amine is a key determinant of this activity. While specific SAR data for this compound is limited, general principles from related series suggest that variations in the alkyl groups can affect both affinity and functional activity. For instance, increasing the steric bulk of the alkyl groups may lead to a decrease in binding affinity due to steric hindrance at the receptor site. Conversely, smaller alkyl groups or the incorporation of the nitrogen into a cyclic system (e.g., piperidine (B6355638) or morpholine) can alter the conformational flexibility and basicity of the amine, thereby influencing its interaction with the target. In a study of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which share the diphenylpropane core, the introduction of a tertiary amine side chain was found to enhance cytotoxic effects. nih.gov Specifically, linear structures with a polar morpholine (B109124) group showed different cytotoxicity profiles compared to those with a more hydrophobic piperidinyl group, highlighting the importance of the amine substituent's nature. nih.gov
Table 1: Illustrative Impact of Amine Substituents on the Activity of Diphenylpropylamine Analogues
| Amine Substituent (R) | General Observation on Activity | Potential Rationale |
|---|---|---|
| -N(CH₃)₂ (Dimethyl) | Often serves as a baseline for comparison. | Small size may allow for optimal fit in the binding pocket. |
| -N(C₂H₅)₂ (Diethyl) | Generally maintains or slightly modifies activity compared to dimethyl. | Increased lipophilicity may enhance membrane permeability. |
| -N(n-propyl)₂ (Di-n-propyl) | May show decreased activity. | Increased steric bulk could lead to unfavorable interactions. |
| Piperidinyl | Can enhance potency in some series. | Constrained conformation might be favorable for binding. |
| Morpholinyl | Can introduce polarity, affecting solubility and selectivity. | The oxygen atom can act as a hydrogen bond acceptor. |
The carbon atom at the 2-position of the propyl chain in this compound is a stereocenter. Consequently, the compound can exist as two enantiomers, (S)- and (R)-N,N-Diethyl-1,3-diphenyl-2-propylamine. The spatial arrangement of the substituents around this chiral center is often a critical determinant of biological activity, as enantiomers can interact differently with chiral biological macromolecules like receptors and enzymes.
In a study of 2- and 3-substituted-3-phenylpropyl analogues of GBR12909, a dopamine (B1211576) reuptake inhibitor, stereochemistry at the 2-position had a profound impact on transporter selectivity. The (S)-isomers of 2-hydroxyl derivatives displayed significantly higher affinity for the dopamine transporter (DAT) and were more potent dopamine reuptake inhibitors. In contrast, the corresponding (R)-isomers showed higher affinity for the serotonin (B10506) transporter (SERT) and were more potent inhibitors of serotonin reuptake. This demonstrates that the stereochemical configuration can dictate the selectivity profile of this class of compounds. While this study was not on this compound itself, it highlights the critical role that stereochemistry likely plays in the SAR of diphenylpropylamines.
Table 2: Illustrative Stereochemical Effects in Diphenylpropylamine Analogues
| Enantiomer | Illustrative Target Selectivity | Potential Rationale |
|---|---|---|
| (S)-Isomer | Higher affinity for DAT | The spatial orientation of the substituents in the (S)-configuration may be more complementary to the DAT binding site. |
| (R)-Isomer | Higher affinity for SERT | The (R)-configuration may present a pharmacophore that is better recognized by the SERT binding site. |
Modification of the two phenyl rings provides another avenue to modulate the pharmacological profile of this compound analogues. The introduction of substituents at various positions (ortho, meta, para) on the phenyl rings can influence the electronic properties, lipophilicity, and steric profile of the molecule.
In a series of 2- and 3-substituted-3-phenylpropyl analogues, the presence and position of fluorine atoms on the phenyl rings were shown to be important for binding affinity to DAT and SERT. Diphenyl-substituted analogues generally exhibited different selectivity ratios compared to their bis(4-fluorophenyl)-substituted counterparts, indicating that even a seemingly small modification like the addition of a fluorine atom can have a significant impact on biological activity. The electronic effects of substituents, whether electron-donating or electron-withdrawing, can alter the pKa of the amine and the interaction of the phenyl rings with the target protein through mechanisms like pi-pi stacking or cation-pi interactions.
Table 3: Illustrative Effects of Phenyl Ring Substituents on the Activity of Diphenylpropylamine Analogues
| Phenyl Ring Substituent | Position | General Observation on Activity | Potential Rationale |
|---|---|---|---|
| -F (Fluoro) | para | Can enhance potency and alter selectivity. | Increases lipophilicity and can form specific interactions. |
| -Cl (Chloro) | para | May increase potency. | Enhances lipophilicity and can participate in halogen bonding. |
| -OCH₃ (Methoxy) | para | Can either increase or decrease activity depending on the target. | Can act as a hydrogen bond acceptor and alters electronic properties. |
| -OH (Hydroxy) | para | Often decreases activity due to metabolic instability and reduced membrane permeability. | Increases polarity and potential for rapid metabolism. |
Identification of Pharmacophores and Key Structural Elements for this compound Activity
A pharmacophore model for a class of compounds describes the essential three-dimensional arrangement of functional groups that is necessary for biological activity. For diphenylpropylamine derivatives acting as calcium channel blockers, the pharmacophore generally consists of a basic nitrogen atom, which is protonated at physiological pH, and two hydrophobic aromatic rings.
The key structural elements for the activity of this compound and its analogues can be summarized as:
A basic amine: The tertiary amine is typically protonated at physiological pH, forming a cationic head that can engage in ionic interactions with the biological target.
Two phenyl rings: These aromatic moieties contribute to the hydrophobic interactions with the receptor and are essential for high-affinity binding. The distance between the phenyl rings and the cationic amine is a critical parameter.
A flexible propyl linker: The three-carbon chain provides the necessary conformational flexibility for the molecule to adopt the optimal orientation within the binding site.
Pharmacophore modeling studies on various types of calcium channel blockers have identified common features, including hydrophobic groups and hydrogen bond acceptors/donors, which are relevant to the diphenylpropylamine class. nih.govnih.gov
Optimization Strategies for Enhanced Specificity and Potency of this compound Derivatives
Optimization of this compound derivatives for enhanced specificity and potency involves a systematic approach to modify its structure based on SAR data.
Key optimization strategies include:
Fine-tuning of the amine substituents: Replacing the diethyl groups with other alkyl groups or incorporating the nitrogen into a heterocyclic ring (e.g., pyrrolidine, piperidine) can modulate lipophilicity, basicity, and steric interactions, leading to improved potency and selectivity.
Stereospecific synthesis: Since biological activity is often stereospecific, the synthesis of pure enantiomers is a crucial step to isolate the more active and selective isomer, while eliminating the less active or potentially toxic one.
Systematic modification of the phenyl rings: The introduction of a variety of substituents (e.g., halogens, small alkyl groups, methoxy (B1213986) groups) at different positions on the phenyl rings can be used to probe the steric and electronic requirements of the binding site. This can lead to the discovery of analogues with enhanced affinity and a more desirable pharmacokinetic profile. For instance, in a study on related compounds, the introduction of a tertiary amine basic side chain was found to improve cytotoxic effects against cancer cells. nih.gov
By combining these strategies, medicinal chemists can rationally design and synthesize new analogues of this compound with optimized pharmacological properties for potential therapeutic applications.
Based on a thorough review of available scientific literature, there is no specific information regarding the molecular interactions or receptor and enzyme binding studies for the chemical compound this compound.
Chemical databases, such as PubChem, which aggregate information on chemical compounds, confirm a lack of associated literature for this specific molecule. uni.lu Searches for pharmacological data, including receptor binding affinity, mechanism of action, and interactions with specific receptor classes, did not yield any results pertaining to this compound.
While searches were conducted for the outlined topics, the available research pertains to structurally different compounds, such as N,N-Diethyl-1,3-propanediamine, or general pharmacological methodologies. Therefore, it is not possible to provide a scientifically accurate article on the specific molecular interactions of this compound as requested in the outline.
An article focusing solely on the chemical compound “this compound” cannot be generated at this time. A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific research on the molecular interactions and receptor/enzyme binding studies of this particular compound.
The executed searches for "this compound" and its potential biological activities—including receptor binding, enzyme inhibition (COX, PLA2, urease, topoisomerase), and DNA interactions—did not yield any direct experimental studies or detailed findings. The available literature focuses on structurally related but distinct molecules, such as chalcone derivatives (1,3-diphenyl-2-propen-1-one) and other compounds containing N,N-diethyl or diphenyl functional groups.
Extrapolating data from these related compounds to "this compound" would be scientifically unsound and would not meet the required standard of accuracy for the requested article. The instructions to focus "solely" on the specified compound cannot be fulfilled without dedicated research on its properties.
Therefore, until specific studies on the molecular interactions, enzyme inhibition, and biomolecular interactions of "this compound" are published, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided.
Lack of Scientific Data Precludes Analysis of this compound's Biological Interactions
Despite a thorough search of available scientific literature, no research studies detailing the non-covalent interactions, receptor binding, or enzyme binding of the chemical compound this compound with biological macromolecules could be identified. Publicly available chemical databases confirm the existence and structure of this compound but also indicate a lack of published research on its biological activity.
Consequently, the generation of an article with detailed research findings and data tables on this specific topic, as requested, is not possible at this time. The foundational scientific data required to describe its molecular interactions in a biological context does not appear to be present in the public domain.
For an article on the molecular interactions and receptor/enzyme binding studies of this compound to be written, novel research would first need to be conducted. This would involve laboratory studies such as binding assays, crystallography, or computational docking simulations to determine its affinity for various receptors and enzymes and to characterize the nature of any non-covalent interactions. Without such primary research, any discussion of its biological activity would be purely speculative and would not meet the required standards of scientific accuracy.
Preclinical Biological Activity and Potential Research Applications of N,n Diethyl 1,3 Diphenyl 2 Propylamine
In Vitro Cellular and Biochemical Assays
Assessment of Cytotoxicity and Cell Growth Modulation
No studies detailing the cytotoxic effects or the modulation of cell growth by N,N-Diethyl-1,3-diphenyl-2-propylamine on any cell lines were identified.
Induction of Apoptosis and Related Pathways (e.g., Caspase Activation, PARP Cleavage) by this compound Analogues
No literature was found that investigates the ability of this compound or its close analogues to induce apoptosis, activate caspases, or lead to PARP cleavage in cellular models.
Modulation of Signal Transduction and Gene Expression (e.g., IL-6, TNF-α, VEGF secretion)
There is no available research on the effects of this compound on the secretion or gene expression of cytokines such as IL-6, TNF-α, or the vascular endothelial growth factor (VEGF).
In Vivo Studies in Animal Models with this compound Related Compounds
Efficacy in Disease Models (e.g., Xenograft Models for Cancer Research)
No in vivo studies using animal models, including xenograft models for cancer research, have been published that evaluate the efficacy of this compound or its related compounds.
Pharmacodynamic Evaluation in Preclinical Animal Studies
There is no information available regarding the pharmacodynamic properties of this compound in any preclinical animal studies.
Broader Biological Activity Spectrum (Preclinical)
The 1,3-diphenylpropane (B92013) scaffold, characterized by two phenyl rings attached to a propane (B168953) chain, is a privileged structure in medicinal chemistry. This core is present in numerous compounds that exhibit a wide range of biological activities. The introduction of an amine function, as seen in this compound, further enhances the potential for diverse pharmacological effects. Preclinical research has explored the bioactivity of this compound and its structural analogs, revealing potential applications in several therapeutic areas. The lipophilic nature of the diphenyl groups combined with the basicity of the diethylamino group creates a molecule with physicochemical properties that facilitate interactions with various biological targets.
While specific studies on the antimicrobial activity of this compound are limited, research into related diphenylamine (B1679370) and diphenylacetamide derivatives has shown promising results against various pathogens. nih.govnih.gov These studies suggest that the diphenyl moiety is a key pharmacophore for antimicrobial action.
A series of novel 2-hydrazinyl-N,N-diphenylacetamide derivatives were synthesized and evaluated for their antibacterial and antifungal properties. nih.govnih.gov The research highlighted that the introduction of different substituents onto the basic scaffold significantly influenced the antimicrobial spectrum and potency. For instance, compounds featuring electron-releasing groups like methoxy (B1213986) and hydroxyl tended to show more significant antibacterial activity. nih.gov Conversely, derivatives containing chloro groups demonstrated more potent antifungal activity. nih.gov Several compounds from this series showed significant inhibition against both bacterial and fungal strains when tested at a concentration of 1 mg/ml. nih.gov
| Compound ID | Modifications | Noteworthy Activity | Reference Strains |
| A1 | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Significant antifungal activity | Rhizopus oryzae, A. niger |
| A3 & A9 | 2-(2-(4-Chlorobenzylidene)hydrazinyl)- and 2-(2-(4-Nitrobenzylidene)hydrazinyl)- derivatives | Significant antibacterial activity | B. pumilis, B. subtilis, E. coli |
| A5 & A7 | 2-(2-(3-Methylbenzylidene)hydrazinyl)- and 2-(2-(2-Nitrobenzylidene)hydrazinyl)- derivatives | Significant antimicrobial & antifungal activity | General screening strains |
This table presents data on related diphenylacetamide compounds, not this compound directly.
Similarly, studies on N,2-diphenylquinazolin-4-amine derivatives, which also contain a diphenyl structural element, have shown moderate to good antibacterial and antifungal activities. sbmu.ac.ir The most effective compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 0.0078 mg/mL against Staphylococcus aureus and 0.0625 mg/mL against Pseudomonas aeruginosa and Candida albicans. sbmu.ac.ir These findings underscore the potential of the diphenylamine scaffold as a foundation for developing new antimicrobial agents.
The diphenylpropane and related diphenyl structures are frequently investigated for their anti-inflammatory and antioxidant properties. Chronic inflammation and oxidative stress are underlying factors in many diseases, making compounds that can modulate these processes valuable research targets.
Anti-inflammatory Activity: Research into 1,3-diphenyl-2-propen-1-one (chalcone) based pyrazolines, which share a 1,3-diphenyl backbone, has demonstrated significant anti-inflammatory effects. These compounds were found to be effective inhibitors of key pro-inflammatory mediators, including phospholipase A₂ (PLA₂), cyclooxygenase enzymes (COX-1 and COX-2), and inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Another study focused on 1,3-diphenyl-3-(phenylamino)propan-1-ones, identifying derivatives with high selectivity for COX-2 inhibition, with IC₅₀ values as low as 0.18 µM. researchgate.net Selective COX-2 inhibition is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. plos.org
| Compound Class | Target | Notable Activity |
| 1,3-diphenyl-2-propen-1-one based pyrazolines | PLA₂, COX-1, COX-2, IL-6, TNF-α | Effective inhibition of enzymes and cytokines. nih.gov |
| 1,3-diphenyl-3-(phenylamino)propan-1-ones | COX-2 | Selective inhibition with IC₅₀ = 0.18 µM for the most active compound. researchgate.net |
This table summarizes findings for related diphenylpropanone compounds.
Antioxidant Effects: The antioxidant potential of diphenyl-containing compounds has also been explored. A study on diphenylpropionamide derivatives evaluated their ability to scavenge free radicals. nih.gov Several of the tested compounds demonstrated notable antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and were also shown to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in a dose-dependent manner in murine macrophage cell lines. nih.gov In a separate study, novel N,N'-disubstituted selenoureas containing a phenyl ring showed significant radical scavenging capacity, with some derivatives outperforming the standard antioxidant Trolox in the ABTS assay. nih.gov The antioxidant activity of these classes of compounds suggests that the diphenyl scaffold contributes to their ability to neutralize harmful free radicals. nih.govmdpi.com
| Compound Class | Assay | Result |
| Diphenylpropionamide derivatives | DPPH Radical Scavenging | Moderate activity (e.g., 41.8% inhibition for compound 4 ). nih.gov |
| ROS/NO Production (J774.A1 cells) | Concentration-dependent reduction. nih.gov | |
| N,N'-Disubstituted Selenoureas | DPPH Radical Scavenging | Some derivatives showed greater capacity than ascorbic acid. nih.gov |
| ABTS Radical Scavenging | Some derivatives showed higher capacity than Trolox. nih.gov |
This table presents antioxidant data for related compound classes.
The investigation of N-heterocyclic compounds has become a significant area of antiviral research, as these structures can interfere with multiple stages of the viral life cycle. mdpi.comnih.gov While direct antiviral studies on this compound are not prominent in the literature, the broader family of nitrogen-containing compounds and related diphenyl structures have been assessed for such properties.
For example, various N₁,N₃-disubstituted uracil (B121893) derivatives have demonstrated a wide spectrum of antiviral activity, including against different variants of SARS-CoV-2. mdpi.com These compounds are believed to act by inhibiting the viral RNA-dependent RNA polymerase (RdRp). mdpi.com Similarly, research on norbelladine (B1215549) derivatives, which have a diphenyl ether or biphenyl (B1667301) structure, has included screening for antiviral properties against human coronavirus (HCoV-OC43), dengue virus, and a pseudotyped HIV-1. mdpi.com Although N-methylation of these compounds did not significantly enhance antiviral effects, the core structures themselves are of interest in antiviral discovery. mdpi.com The general principle is that the combination of aromatic rings and nitrogen heterocycles can provide a scaffold for developing agents that inhibit viral replication or entry. mdpi.comnih.gov
This compound as a Chemical Probe or Intermediate in Pharmaceutical Research
This compound holds potential as a valuable molecule in pharmaceutical research, both as a chemical intermediate for the synthesis of more complex molecules and as a scaffold for developing chemical probes. Its structure, featuring a central amine and two flanking phenyl groups, makes it an attractive starting point for chemical modification. nih.gov
The synthesis of derivatives from a core structure is a fundamental strategy in drug discovery. For instance, the synthesis of norbelladine derivatives involves a multi-step process that includes the formation of secondary amines and their subsequent N-methylation, a reaction analogous to what could be applied to a precursor of this compound. mdpi.com The presence of the tertiary amine and the phenyl rings allows for a variety of chemical transformations to generate a library of new compounds for biological screening. Patents associated with the chemical structure suggest its utility as a building block in the creation of proprietary molecules. nih.gov
As a chemical probe, a molecule must interact with a biological system in a specific way to allow researchers to study that system. While there is no direct evidence of this compound being used as a probe, its structural motifs are found in compounds designed for such purposes. The diphenylpropane core is a key feature in molecules developed as selective inhibitors (e.g., for COX-2), which are themselves tools for probing the roles of these enzymes in health and disease. researchgate.net The development of this compound derivatives could yield selective ligands for various receptors or enzymes, enabling their use as research tools to investigate specific biological pathways.
Future Research Directions for N,n Diethyl 1,3 Diphenyl 2 Propylamine
Development of Novel Analogues with Improved Selectivity and Potency
A primary direction for future research lies in the systematic design and synthesis of novel analogues of N,N-Diethyl-1,3-diphenyl-2-propylamine. The goal of such medicinal chemistry efforts would be to enhance its potency towards specific biological targets while improving selectivity and refining pharmacokinetic properties. Based on structure-activity relationship (SAR) studies of related diarylethylamines and diphenylpropylamines, several modifications to the parent structure can be proposed. acs.orgncats.io
Future synthetic programs could explore:
Modification of the Amine Substituent: The N,N-diethyl group can be systematically varied to explore the impact on receptor binding and selectivity. Replacing it with other alkyl groups (e.g., methyl, propyl), cyclic amines (e.g., piperidine (B6355638), morpholine), or incorporating it into a bicyclic system could modulate the compound's affinity and physicochemical properties.
Substitution on the Phenyl Rings: The introduction of various substituents, such as halogens (fluoro, chloro) or electron-donating groups (methoxy, methyl), at different positions (ortho, meta, para) on the two phenyl rings could significantly influence target interaction and metabolic stability.
Stereochemistry: The core structure contains a chiral center. The synthesis and evaluation of individual enantiomers are crucial, as biological activity is often stereospecific.
A systematic exploration of these modifications would generate a library of novel compounds, allowing for a comprehensive SAR analysis. This would be instrumental in identifying analogues with optimized biological activity.
Table 1: Proposed Analogues of this compound and Their Research Rationale
| Modification Area | Example Modification | Rationale for Investigation |
|---|---|---|
| Amine Group | Replacement of N,N-diethyl with a piperidine ring | Investigate the effect of a more rigid cyclic amine on receptor affinity and selectivity. |
| Replacement of N,N-diethyl with a morpholine (B109124) ring | Introduce a heteroatom to alter polarity and potential hydrogen bonding capabilities. | |
| Phenyl Rings | Addition of a para-fluoro substituent to one or both rings | Modulate electronic properties and potentially block metabolic hydroxylation, improving bioavailability. |
| Addition of a meta-methoxy substituent | Alter steric bulk and electronic character to probe the binding pocket of potential targets. |
| Stereocenter | Isolation and testing of individual R and S enantiomers | Determine if biological activity is stereospecific, which is common for receptor ligands. |
Elucidation of Untapped Molecular Targets and Mechanisms of Action
While the full pharmacological profile of this compound is not yet characterized, its structural similarity to known neuroprotective and neuromodulatory agents suggests several high-priority targets for investigation. Future research should focus on systematically screening the compound against various receptors to uncover its mechanism of action.
Potential molecular targets include:
Sigma Receptors (σ1 and σ2): These receptors are unique molecular chaperones involved in cellular stress responses, calcium homeostasis, and neuronal plasticity. nih.govnih.gov Many diphenylalkylamine derivatives exhibit high affinity for sigma receptors, making them a probable target for this compound. nih.gov Investigating its activity at these receptors could reveal potential applications in neurodegenerative diseases or psychiatric disorders.
NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a critical glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity. nih.gov Structurally related compounds like phencyclidine are well-known NMDA receptor antagonists. nih.gov Determining if this compound modulates NMDA receptor activity could point towards a role in conditions characterized by excitotoxic cell death, such as stroke or Alzheimer's disease.
Experimental approaches to validate these potential targets would involve competitive radioligand binding assays to determine affinity and functional assays (e.g., calcium imaging, electrophysiology) to assess whether the compound acts as an agonist, antagonist, or modulator.
Table 2: Potential Molecular Targets for this compound
| Potential Target | Known Function | Rationale for Investigation | Suggested Assay |
|---|---|---|---|
| Sigma-1 Receptor | Molecular chaperone, regulates Ca2+ signaling and ER stress. nih.gov | Structural similarity to known sigma ligands; potential neuroprotective effects. nih.gov | Radioligand binding assay with [+]-pentazocine. |
| Sigma-2 Receptor | Implicated in cell proliferation and cancer biology. | Common co-target for many sigma-1 ligands. | Radioligand binding assay with [3H]DTG. |
| NMDA Receptor | Ligand-gated ion channel, mediates excitatory neurotransmission. nih.gov | Structural similarity to NMDA antagonists like phencyclidine. nih.gov | Electrophysiology in cells expressing NMDA receptors. |
Application as a Scaffold for Rational Drug Design and Chemical Biology Tools
The this compound molecule represents a valuable scaffold for the development of new chemical entities. Its synthetic tractability and privileged 1,3-diphenylpropylamine (B3053897) core, present in some approved pharmaceuticals, make it an excellent starting point for drug discovery campaigns. cas.org
Future applications in this area include:
Library Synthesis for High-Throughput Screening: The scaffold can be used to generate a large, diverse library of related compounds by applying the modifications outlined in section 8.1. This library can then be screened against a wide array of biological targets to identify new hits for various diseases.
Development of Chemical Probes: By attaching functional moieties to the scaffold, it can be converted into a chemical biology tool. For example, adding a fluorescent tag would allow for visualization of the compound's subcellular localization. Attaching a biotin (B1667282) tag or a photoreactive group could enable affinity-based proteomics or photo-affinity labeling experiments to definitively identify its binding partners within the cell.
Table 3: Applications of the this compound Scaffold
| Application Area | Specific Use | Desired Outcome |
|---|---|---|
| Rational Drug Design | Use as a core structure for combinatorial chemistry. | Discovery of novel lead compounds for therapeutic targets. |
| Design of focused libraries targeting specific receptor families (e.g., GPCRs, ion channels). | Identification of potent and selective modulators for diseases like cancer or neurodegeneration. ncats.io | |
| Chemical Biology | Synthesis of a fluorescently-labeled analogue. | Visualization of target engagement and subcellular distribution via microscopy. |
Advanced Methodological Approaches in this compound Research
To fully understand the structure-function relationships of this compound and its analogues, advanced research methodologies should be employed. These techniques can provide insights that are unattainable with classical methods.
Cryo-Electron Microscopy (Cryo-EM): Should a high-affinity protein target be identified (e.g., a sigma or NMDA receptor), cryo-EM could be used to determine the high-resolution structure of the compound bound to the receptor. nih.govnih.gov This would provide an atomic-level map of the binding pocket, revealing the precise interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern affinity and selectivity. Such structural information is invaluable for guiding further rational drug design. nih.gov
Advanced Spectroscopic Techniques: High-field Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the solution-state conformation of the molecule, which is directly relevant to its biological activity. oup.com Techniques like X-ray crystallography of the compound or its analogues can provide definitive solid-state structures, complementing the solution-phase data. wikipedia.org
Computational Modeling and AI: Modern computational chemistry, including quantum mechanics calculations and molecular dynamics simulations, can be used to predict the binding modes and affinities of new analogues. Furthermore, emerging artificial intelligence and large language models for de novo drug design could use the this compound scaffold as a starting point to generate novel molecules with optimized, predicted properties toward a desired target. uni.lu
Table 4: Advanced Methodologies for this compound Research
| Methodology | Objective | Expected Outcome |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | Determine the structure of the compound in complex with its biological target. | Atomic-level understanding of the binding site to guide structure-based drug design. nih.gov |
| Multi-dimensional NMR | Elucidate the three-dimensional conformation of the molecule in solution. | Correlation of molecular conformation with biological activity. oup.com |
| X-ray Crystallography | Obtain a high-resolution solid-state structure of the compound or its analogues. | Precise bond angles and lengths; validation of computational models. wikipedia.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
